molecular formula C8H5ClO B1360139 5-Chlorobenzofuran CAS No. 23145-05-3

5-Chlorobenzofuran

Cat. No.: B1360139
CAS No.: 23145-05-3
M. Wt: 152.58 g/mol
InChI Key: CPJOPFBXUHIQQL-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran (C₈H₅ClO) is a chlorinated derivative of benzofuran, characterized by a fused benzene and furan ring system with a chlorine atom at the 5-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Additionally, this compound has been identified as a significant byproduct during the thermal degradation of pesticides like triadimenol, highlighting its environmental relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzofuran-5-carboxylic acids, reduced benzofuran derivatives, and various substituted benzofurans .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of benzofuran derivatives, including 5-chlorobenzofuran, as antimicrobial agents. A systematic review indicated that benzofuran-based compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

  • Case Study : A study synthesized several aryl derivatives of this compound and evaluated their antifungal activity against Candida species. The results showed that specific derivatives exhibited potent activity against Candida albicans, suggesting their potential as antifungal agents .

Anticancer Activity

The anticancer properties of this compound have been extensively researched. Its derivatives have been shown to inhibit cancer cell proliferation in various types of cancer.

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound derivatives possess significant cytotoxic effects against melanoma and other cancer cell lines. For instance, compounds derived from this compound were tested against the LOX-IMVI melanoma cell line, showing IC50 values comparable to established anticancer drugs like doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in tumor growth. For example, certain derivatives were found to inhibit the AKT signaling pathway, leading to reduced viability of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound derivatives is crucial for optimizing their therapeutic efficacy.

  • Key Findings : Research indicates that the position and nature of substituents on the benzofuran ring significantly influence its biological activity. For example, halogen substitutions at specific positions enhance cytotoxicity and selectivity towards cancer cells .

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound derivatives have been assessed through in silico studies, predicting favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This suggests that these compounds could be viable candidates for further development as therapeutic agents .

Summary of Research Findings

ApplicationCompound TypeKey Findings
AntimicrobialAryl derivativesActive against Candida species; potential antifungal
AnticancerBenzofuran derivativesSignificant cytotoxicity against melanoma; IC50 values comparable to doxorubicin
Structure-ActivitySAR studiesSubstituent position affects activity; halogen substitutions enhance potency
PharmacokineticsIn silico predictionsFavorable ADME properties suggesting therapeutic potential

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The chemical and functional diversity of benzofuran derivatives arises from variations in substituent type and position. Below is a comparative analysis of 5-chlorobenzofuran with three structurally related compounds:

Compound Structure Physical Properties Key Characteristics
This compound Benzofuran with Cl at C5 Colorless to pale yellow solid/liquid Intermediate in drug synthesis; formed during pesticide decomposition .
5-Chloro-3-methylbenzofuran Benzofuran with Cl at C5 and CH₃ at C3 Colorless to pale yellow liquid/solid Enhanced lipophilicity due to methyl group; potential applications in organic synthesis .
5-Chlorobenzo[b]furan-2-carboxylic acid Benzofuran with Cl at C5 and COOH at C2 Solid (melting point: ~200°C) Carboxylic acid group improves solubility in polar solvents; used in medicinal chemistry .
5-Chloro-2-methylbenzofuran Benzofuran with Cl at C5 and CH₃ at C2 Not explicitly reported Detected in thermal degradation products; methyl group may influence metabolic pathways .

Stability and Environmental Behavior

  • Thermal Stability: Chlorinated benzofurans, including this compound, exhibit higher thermal stability than their non-halogenated counterparts, as evidenced by their formation during high-temperature pesticide degradation .

Biological Activity

5-Chlorobenzofuran is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, highlighting key research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core with a chlorine substituent at the 5-position. This structural modification has been shown to influence its biological properties significantly. Various derivatives of this compound have been synthesized to evaluate their pharmacological potential, particularly in anticancer and antifungal activities.

Antifungal Activity

Recent studies have focused on the antifungal properties of this compound derivatives. For instance, a study synthesized several aryl (5-chloro-benzofuran-2-yl) ketoximes and their ethers, evaluating their activity against Candida species. The most active compounds demonstrated significant inhibition of ergosterol biosynthesis in Candida albicans, suggesting a mechanism of action that disrupts fungal cell membrane integrity .

CompoundActivity Against C. albicansMechanism
2cHighErgosterol biosynthesis inhibition
3cModerateErgosterol biosynthesis inhibition

Anticancer Activity

The anticancer potential of this compound has been extensively investigated, particularly in relation to its derivatives as allosteric modulators of cannabinoid receptors. A series of this compound-2-carboxamides were synthesized and tested for antiproliferative activity against various cancer cell lines, including MCF-7 and LOX-IMVI melanoma cells. Notably, some derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .

Key Findings from Anticancer Studies:

  • Cell Viability Assays : Compounds showed over 85% cell viability at concentrations up to 50 µM in non-cancerous cell lines (MCF-10A), indicating low cytotoxicity towards normal cells .
  • Caspase Activation : Certain derivatives significantly increased active caspase-3 levels in cancer cells, suggesting an apoptotic mechanism .
CompoundCell LineIC50 (µM)Mechanism
15MCF-7~0.96Apoptosis via caspase activation
3eLOX-IMVI~1.12BRAF V600E inhibition

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Research indicates that halogen substitution, particularly at the para position relative to functional groups, enhances cytotoxic properties against cancer cells . The presence of specific functional groups such as CONH has been identified as crucial for maintaining anticancer activity.

Case Studies

  • Antiproliferative Activity : A case study involving the evaluation of various benzofuran analogues demonstrated that compounds with hydroxyl groups at the C-6 position exhibited significant antimicrobial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells .
  • In Vivo Efficacy : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without adversely affecting overall health parameters, such as body weight or organ size .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chlorobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is commonly synthesized via Stille coupling or halogenation of benzofuran precursors. For example, intermediate this compound can be prepared from 2-bromo-4-chlorophenol through cyclization followed by coupling reactions. Reaction parameters such as temperature (e.g., 80–100°C), catalysts (e.g., Pd(PPh₃)₄), and solvent systems (e.g., DMF or THF) significantly affect yield and diastereomeric ratios . Optimization requires monitoring via TLC, GC-MS, or HPLC to confirm purity.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chlorine positioning.
  • X-ray crystallography for absolute stereochemical determination.
  • DFT calculations to model electronic effects (e.g., electron-withdrawing Cl substituent impacts on aromaticity) .
  • HPLC-MS for purity assessment, especially when synthesizing analogs with varied substituents.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial testing (e.g., MIC determination against Gram-negative/-positive bacteria via broth microdilution) .
  • Cytotoxicity screening (e.g., MTT assay on mammalian cell lines like HEK-293).
  • Enzyme inhibition studies (e.g., fluorescence-based assays for kinase or protease activity).

Advanced Research Questions

Q. How do substituent positions (e.g., para vs. meta) on the benzofuran ring influence the bioactivity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., 5-Cl, 6-Cl, or 7-Cl derivatives) followed by bioassays. For example, para-substituted phenyl rings in chalcone derivatives enhance antibacterial activity due to improved lipophilicity and target binding . Computational docking (e.g., AutoDock Vina) can predict binding modes to enzymes like DNA gyrase.

Q. What experimental strategies resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer : Conflicting data (e.g., LD₅₀ variations) may arise from differences in:

  • Exposure models (acute vs. chronic dosing in rodents).
  • Metabolic pathways (e.g., cytochrome P450 isoform specificity).
  • Analytical sensitivity (e.g., LC-MS vs. ELISA for metabolite detection).
  • Solution : Cross-species studies, dose-response modeling, and meta-analysis of existing data using tools like RevMan .

Q. How can researchers design studies to investigate the environmental persistence of this compound?

  • Methodological Answer :

  • Half-life determination in simulated environments (soil/water systems) under controlled pH, UV exposure, and microbial activity.
  • QSAR modeling to predict biodegradability based on logP and Hammett constants.
  • Metabolite profiling via high-resolution mass spectrometry (HRMS) to identify degradation byproducts .

Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate absorption, bioavailability, and CNS permeability.
  • Molecular dynamics simulations (e.g., GROMACS) to study membrane permeability.
  • Docking studies against plasma proteins (e.g., albumin) to predict serum half-life .

Q. Methodological Considerations

Q. How should researchers address variability in biological assay results for this compound analogs?

  • Answer : Implement:

  • Strict controls (e.g., solvent-only and positive/negative controls).
  • Replicates (n ≥ 3) with statistical analysis (ANOVA, Tukey’s test).
  • Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies optimize literature reviews for this compound-related studies?

  • Answer : Use:

  • Boolean search terms in SciFinder or PubMed (e.g., "this compound AND synthesis NOT industrial").
  • Citation tracking (e.g., Web of Science) to identify seminal papers.
  • Critical appraisal tools (e.g., AMSTAR-2 for systematic reviews) .

Q. How can researchers ensure ethical rigor in studies involving this compound’s toxicology?

  • Answer : Follow:
  • OECD guidelines for in vivo testing (e.g., humane endpoints in rodent studies).
  • Institutional Review Board (IRB) approval for human cell line use.
  • FAIR data principles for transparent reporting .

Properties

IUPAC Name

5-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJOPFBXUHIQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945819
Record name 5-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-05-3
Record name Benzofuran, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-1-benzofuran-2-carboxylic acid (0.2 g) in 1-methyl-2-pyrrolidinone (2 ml) was added copper granules (0.2 g). The reaction mixture was heated at 250° C. for 3.5 min in a microwave. The reaction vessel was cooled to room temperature and the mixture combined with four other similar mixtures and the combined mixtures partitioned between water and diethyl ether. The organic layer was washed with water and brine, dried (over magnesium sulphate) and concentrated under reduced pressure to give the title compound (0.65 g) as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-(2,2-diethoxyethoxy)benzene (45 g, 184 mmol,) in benzene (200 mL) was added polyphosphoric acid (25 g, 221 mmol) with stirring for 2.5 h at 90° C. in an oil bath. The reaction mixture was cooled to room temperature and decanted from the polyphosphoric acid. The solvent was removed under vacuum. The residue was applied onto a silica gel column with 1% ethyl acetate in petroleum ether to afford 5-chlorobenzofuran as colorless oil (14.0 g, crude).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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